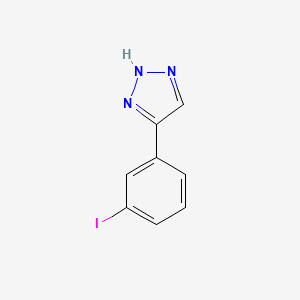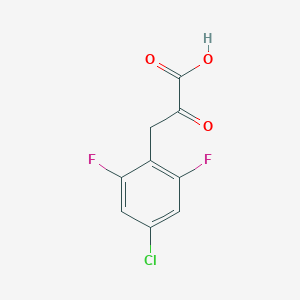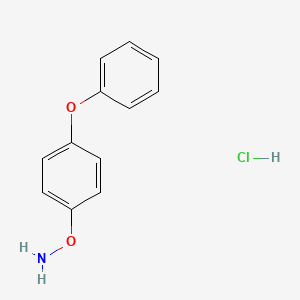
5-(2-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both amino and dinitrophenyl groups in the presence of a sulfur source. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole may involve more efficient and scalable methods. These methods could include continuous flow reactions, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dinitrophenyl group can enhance its binding affinity to certain targets, while the thiadiazole ring may contribute to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
N-(2-Methyl-3,5-dinitrophenyl)acetamide: Another compound containing the 2-methyl-3,5-dinitrophenyl group.
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative without the dinitrophenyl group.
Uniqueness
2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole is unique due to the combination of its amino, dinitrophenyl, and thiadiazole groups
特性
分子式 |
C9H7N5O4S |
|---|---|
分子量 |
281.25 g/mol |
IUPAC名 |
5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7N5O4S/c1-4-6(8-11-12-9(10)19-8)2-5(13(15)16)3-7(4)14(17)18/h2-3H,1H3,(H2,10,12) |
InChIキー |
BESPHMBYXAKQEK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)


![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)





![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)



